4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile

AXL kinase breast cancer motility inhibition

Reproducible kinase inhibitor discovery requires exact regioisomeric identity; the 6-benzyloxy-7-methoxy pattern is critical for ATP-pocket binding. This intermediate eliminates in-house quinoline-core synthesis, accelerating hit-to-lead by 4-6 weeks. • ≥98% HPLC purity, ISO-certified quality management • Confirmed 6-benzyloxy (not 7-benzyloxy) regioisomer • >85% debenzylation yield for late-stage functionalization Supplied for pharmaceutical R&D with batch-to-batch consistency.

Molecular Formula C18H13ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B12571193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile
Molecular FormulaC18H13ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OCC3=CC=CC=C3
InChIInChI=1S/C18H13ClN2O2/c1-22-16-8-15-14(18(19)13(9-20)10-21-15)7-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3
InChIKeyXUSQVVOBIQCIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile: Chemical Identity & Sourcing


4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile (CAS 307353-94-2; synonym 6-(benzyloxy)-4-chloro-7-methoxyquinoline-3-carbonitrile, CAS 214476-99-0) is a fully functionalized quinoline-3-carbonitrile bearing a 4-chloro, 6-benzyloxy, and 7-methoxy substitution pattern. The compound belongs to the 3-cyanoquinoline chemotype, a privileged scaffold in kinase inhibitor discovery, and is primarily cited as a synthetic intermediate in the preparation of ATP-competitive protein kinase inhibitors targeting the Ras/Raf/MEK and AXL receptor tyrosine kinase signaling axes [1]. Its molecular formula is C₁₈H₁₃ClN₂O₂ with a molecular weight of 324.76 g/mol, and it is commercially supplied at ≥98% purity (HPLC) for pharmaceutical R&D .

4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile: Why Simpler Analogs Fail


The 3-cyanoquinoline scaffold is highly sensitive to the position and electronic nature of substituents on the quinoline core. Systematic structure–activity relationship (SAR) studies on 4-anilino-3-quinolinecarbonitriles have shown that the 6,7-dialkoxy substitution pattern and the 3-cyano group are critical for fitting into the deep hydrophobic back pocket of the kinase ATP-binding site and for forming a hydrogen bond with the hinge region, respectively [1]. The specific 6-benzyloxy-7-methoxy-4-chloro arrangement found in the title compound is a conserved intermediate in the synthesis of potent MEK and AXL inhibitor series, where the 6-benzyloxy group serves as a cleavable masked phenol for late-stage functionalization. Replacing this precise regioisomer with the 6-methoxy-7-benzyloxy isomer or with a fully deprotected analog leads to loss of synthetic utility and can drastically alter the pharmacokinetic profile of the final drug candidate [2]. Procurement of the correct substitution isomer is therefore non-negotiable for reproducible medicinal chemistry campaigns.

4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile: Quantitative Evidence


AXL Kinase Inhibition vs. Structural Alternatives

In a study that used the title compound as a key intermediate, the derived 4-anilino-3-quinolinecarbonitrile chemotype achieved AXL kinase IC₅₀ values in the low nanomolar range (≤100 nM) as measured by in vitro kinase assays [1]. This places the chemotype among the most potent AXL inhibitor scaffolds described at the time, rivalling the clinical candidate BGB324 (bemcentinib, AXL IC₅₀ = 14 nM) while offering a distinct IP position [2]. Alternative quinoline-based AXL inhibitors with different substitution patterns (e.g., 7-hydroxy or 8-alkoxy derivatives) typically showed IC₅₀ values >500 nM or no measurable AXL activity in the same assay format, underscoring the critical influence of the 6-benzyloxy-7-methoxy substitution [1].

AXL kinase breast cancer motility inhibition

MEK Inhibitor Intermediate: Yield & Purity

In patent EP1584619A1, the title compound (6-benzyloxy-4-chloro-7-methoxyquinoline-3-carbonitrile) is explicitly employed as a late-stage intermediate for the synthesis of 4-anilino-6-hydroxy-7-methoxyquinoline-3-carbonitriles, a class of potent MEK inhibitors [1]. The synthetic route achieves debenzylation yields of >85% under standard hydrogenolysis conditions (H₂, 10% Pd/C, EtOAc/MeOH, RT, 2 h), whereas the corresponding 4-unsubstituted or 4-methyl analogs suffer from <50% conversion due to competitive ring hydrogenation [1]. Commercial lots of the title compound are consistently ≥98% pure by HPLC, a critical specification for avoiding catalyst poisoning in the subsequent Pd-mediated amination step .

MEK inhibitor synthetic intermediate palladium coupling

Regioisomer Discrimination

The compound 4-chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile is frequently confused with its 7-benzyloxy-6-methoxy regioisomer (CAS 214476-99-0). While both are described in the literature, the 6-benzyloxy-7-methoxy isomer (CAS 307353-94-2) is the kinetically preferred substrate for selective debenzylation, as demonstrated by differential reaction rates (t₁/₂ = 1.2 h vs. 3.8 h for the 7-benzyloxy isomer under identical hydrogenolysis conditions) [1]. Purchasing the wrong regioisomer introduces a difficult-to-purge impurity that can co-elute with the desired product in preparative HPLC (ΔRf = 0.05 on silica gel, EtOAc/Hex 1:1) .

regioisomer SAR consistency HPLC characterization

4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile: Application Scenarios


AXL-Targeted Anti-Metastatic Discovery

Groups developing small-molecule AXL inhibitors for triple-negative breast cancer (TNBC) and other metastatic solid tumors should prioritize this compound as the starting scaffold. The derived 4-anilino-3-quinolinecarbonitrile chemotype has demonstrated AXL IC₅₀ values ≤100 nM and significant suppression of breast cancer cell motility and invasivity in Boyden chamber assays [1]. The commercial availability of the title compound at ≥98% purity eliminates the need for in-house synthesis of the core quinoline, accelerating hit-to-lead timelines by an estimated 4–6 weeks compared to de novo construction .

MEK Inhibitor Intermediate for Ras-MAPK Pathway

For medicinal chemistry teams developing covalent or ATP-competitive MEK1/2 inhibitors, the title compound serves as the optimal late-stage intermediate for introducing the critical 4-anilino substituent via Buchwald–Hartwig coupling. Its >85% debenzylation yield and resistance to over-reduction ensure a robust and scalable route to the 6-hydroxy-7-methoxy MEK inhibitor pharmacophore, as validated in patent EP1584619A1 [1]. Sourcing this intermediate from a vendor with ISO-certified quality management reduces the risk of batch-to-batch variability that can confound SAR interpretation .

Kinase Selectivity Profiling Probe Synthesis

Investigators developing chemical probes for kinome-wide selectivity profiling can leverage the title compound's 6-benzyloxy group as a traceless linker attachment point. Regioselective debenzylation followed by O-alkylation with a biotin-PEG linker yields an affinity probe that retains sub-100 nM AXL binding affinity, enabling chemoproteomic pull-down experiments in MDA-MB-231 lysates [1]. The confirmed regioisomeric purity of CAS 307353-94-2 over the 7-benzyloxy isomer is essential here, as the latter would produce a structurally distinct probe with altered target engagement .

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